molecular formula C16H16N2 B12671975 9(10H)-Acridinimine, 1-propyl- CAS No. 111782-82-2

9(10H)-Acridinimine, 1-propyl-

Cat. No.: B12671975
CAS No.: 111782-82-2
M. Wt: 236.31 g/mol
InChI Key: XSBOGICONJWBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9(10H)-Acridinimine, 1-propyl- is an organic compound belonging to the acridine family. Acridines are heterocyclic aromatic compounds containing nitrogen. This specific compound features a propyl group attached to the nitrogen atom in the acridine ring. Acridines are known for their diverse applications in medicinal chemistry, dyes, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Acridinimine, 1-propyl- typically involves the reaction of acridine with propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 9(10H)-Acridinimine, 1-propyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

9(10H)-Acridinimine, 1-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acridine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide.

Major Products

The major products formed from these reactions include various acridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

9(10H)-Acridinimine, 1-propyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Acridine derivatives are explored for their potential use as therapeutic agents.

    Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 9(10H)-Acridinimine, 1-propyl- involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s ability to interact with proteins can also modulate various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of 9(10H)-Acridinimine, 1-propyl-, known for its use in dyes and as an antiseptic.

    9-Aminoacridine: A derivative with an amino group, used as an antiseptic and in fluorescence microscopy.

    Acriflavine: A mixture of acridine derivatives used as an antiseptic and in cancer research.

Uniqueness

9(10H)-Acridinimine, 1-propyl- is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

CAS No.

111782-82-2

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

1-propylacridin-9-amine

InChI

InChI=1S/C16H16N2/c1-2-6-11-7-5-10-14-15(11)16(17)12-8-3-4-9-13(12)18-14/h3-5,7-10H,2,6H2,1H3,(H2,17,18)

InChI Key

XSBOGICONJWBJK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC2=NC3=CC=CC=C3C(=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.